Valerosidate
Overview
Description
Synthesis Analysis
Valerosidate has been found to transform into a compound called 8,9-didehydro-7-hydroxydolichodial (DHD) through a process of thermal hydrolysis . This transformation occurs when valerosidate is subjected to heat, indicating that its structure can change under certain conditions .Molecular Structure Analysis
The molecular structure of valerosidate is complex, with a chemical formula of C₂₁H₃₄O₁₁ . The structure analysis of such compounds often involves techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy .Scientific Research Applications
Isolation and Characterization
Valerosidate has been isolated and characterized from various plant sources. In 2005, Chen Ye-gao isolated valerosidate and other compounds from Valeriana jatamansi roots, highlighting the importance of spectroscopic analysis in identifying plant constituents (Chen Ye-gao, 2005).
Structural Elucidation
Valerosidate's structure was elucidated in studies involving other iridoid glucosides. For instance, Uesato et al. (1987) isolated valerosidate from Patrinia gibbosa and determined its structure using spectroscopic and X-ray crystallographic studies (Uesato et al., 1987).
Medicinal Plant Research
Valerosidate is found in medicinal plants like Valeriana officinalis, commonly used in traditional medicine for treating sleep disorders. Research on Valeriana dioscoridis aerial parts' extracts in 2020 revealed various phytochemicals with antioxidant and enzyme inhibitory activities, emphasizing the potential of valerosidate-containing plants in herbal medicine (Sarikurkcu et al., 2020).
Stress Tolerance in Medicinal Plants
In 2020, Amanifar and Toghranegar studied the efficiency of arbuscular mycorrhiza in enhancing tolerance of Valeriana officinalis under salinity stress and its impact on bioactive compounds production, such as valerenic acid, highlighting the role of valerosidate in plant stress responses (Amanifar & Toghranegar, 2020).
Neuroprotective Effects
Valeriana officinalis, containing valerosidate, demonstrated protective effects against rotenone-induced toxicity in Drosophila melanogaster, a model for studying movement disorders like Parkinson's disease. This 2013 study by Sudati et al. indicates potential therapeutic applications of valerosidate in neurodegenerative diseases (Sudati et al., 2013).
Antioxidant Defence in Drought Stress
Mustafavi et al. (2016) investigated the effects of polyamines on antioxidant defence and essential oil production in Valeriana officinalis under drought stress, further emphasizing the importance of valerosidate in plant response to environmental stress (Mustafavi et al., 2016).
Structure-Antioxidant Activity Relationships
Wang et al. (2017) explored the structure-antioxidant activity relationships of iridoid valepotriates, including valerosidate, in Valeriana jatamansi. This study contributes to understanding the mechanisms underlying the antioxidant activities of these compounds (Wang et al., 2017).
properties
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCLZFYVLANQS-RHMPUOGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@]2(C)O)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valerosidate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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